molecular formula C19H19N5O2 B2674709 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine CAS No. 1235098-71-1

2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine

Cat. No.: B2674709
CAS No.: 1235098-71-1
M. Wt: 349.394
InChI Key: KYNCKRUAUXKRLZ-UHFFFAOYSA-N
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Description

2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4 This compound also includes a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The presence of a benzylpiperidine moiety adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the benzylpiperidine moiety: This step involves the acylation of the piperidine ring with a benzyl group, followed by coupling with the oxadiazole ring.

    Formation of the pyrazine ring: The final step involves the construction of the pyrazine ring, which can be achieved through various cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research.

    Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound can be used as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: Its chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]benzene: Similar structure but with a benzene ring instead of a pyrazine ring.

    2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]thiophene: Similar structure but with a thiophene ring instead of a pyrazine ring.

Uniqueness

The uniqueness of 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine lies in its combination of a pyrazine ring with a 1,2,4-oxadiazole ring and a benzylpiperidine moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds, making it a valuable target for further research and development.

Biological Activity

2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 1191254-03-1

Biological Activity Overview

The biological activities of this compound primarily revolve around its role as an inhibitor of various enzymes and its potential therapeutic effects in treating neurological disorders. The following sections detail specific activities and findings from recent studies.

Acetylcholinesterase (AChE) Inhibition

Research indicates that derivatives of oxadiazoles, including those related to this compound, exhibit moderate inhibition of AChE. A study reported IC50 values ranging from 12.8 to 99.2 µM for various oxadiazole derivatives, suggesting that modifications to the benzylpiperidine moiety can enhance inhibitory potency .

The mechanism of action for AChE inhibition involves binding at the active site of the enzyme, preventing the breakdown of acetylcholine. This action is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired.

Antiviral Activity

Preliminary investigations into the antiviral properties of related compounds have shown promise against viruses such as HIV and SARS-CoV-2. Specific derivatives demonstrated significant antiviral activity with EC50 values below 4 µM without cytotoxic effects in cell cultures . These findings suggest that modifications to the oxadiazole structure may enhance antiviral efficacy.

Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted that variations in substituents on the benzylpiperidine ring significantly affected biological activity. For instance:

  • Substituted Derivatives : Compounds with alkyl substitutions showed enhanced AChE inhibition compared to their unsubstituted counterparts.
  • Optimal Activity : The presence of electron-donating groups on the aromatic ring was associated with increased inhibitory potency .

Data Summary Table

Biological ActivityIC50 Values (µM)Notes
AChE Inhibition12.8 - 99.2Moderate inhibitors; structure-dependent
Antiviral Activity (SARS-CoV-2)<4No cytotoxic effects observed
Neuroprotective Effects (Animal Models)Not quantifiedSuggests cognitive improvement

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(18-22-17(23-26-18)16-13-20-8-9-21-16)24-10-6-15(7-11-24)12-14-4-2-1-3-5-14/h1-5,8-9,13,15H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNCKRUAUXKRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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